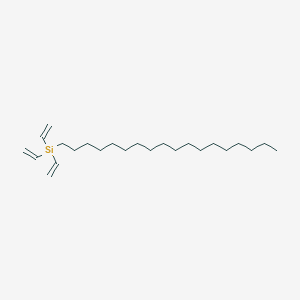
Triethenyl(octadecyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethenyl(octadecyl)silane is an organosilicon compound characterized by the presence of a long octadecyl chain attached to a silicon atom, which is further bonded to three ethenyl groups. This compound is known for its hydrophobic properties and is widely used in various industrial applications, including surface modification and the creation of self-assembled monolayers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethenyl(octadecyl)silane typically involves the reaction of octadecyltrichlorosilane with vinyl magnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the silane compound. The general reaction can be represented as follows:
C18H37SiCl3+3CH2=CHMgBr→C18H37Si(CH2=CH)3+3MgBrCl
The reaction is typically conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triethenyl(octadecyl)silane undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl-substituted silanes.
Substitution: Formation of silanes with various functional groups attached to the silicon atom.
Wissenschaftliche Forschungsanwendungen
Triethenyl(octadecyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces to create hydrophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings, lubricants, and as a coupling agent in the manufacturing of composite materials.
Wirkmechanismus
The mechanism of action of Triethenyl(octadecyl)silane involves the interaction of its ethenyl groups with various molecular targets. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. The long octadecyl chain imparts hydrophobic properties to the compound, making it useful for surface modification applications. The silicon atom can form strong covalent bonds with oxygen-containing surfaces, enhancing the adhesion and stability of coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: An organosilicon compound with three methoxy groups attached to the silicon atom.
Triethoxysilane: An organosilicon compound with three ethoxy groups attached to the silicon atom.
Octadecyltrimethoxysilane: An organosilicon compound with a long octadecyl chain and three methoxy groups attached to the silicon atom.
Uniqueness of Triethenyl(octadecyl)silane
This compound is unique due to the presence of ethenyl groups, which provide reactive sites for further chemical modifications. The long octadecyl chain imparts hydrophobic properties, making it suitable for applications requiring water-repellent surfaces. Additionally, the combination of ethenyl groups and a long alkyl chain makes it a versatile compound for various industrial and research applications.
Eigenschaften
CAS-Nummer |
193828-81-8 |
|---|---|
Molekularformel |
C24H46Si |
Molekulargewicht |
362.7 g/mol |
IUPAC-Name |
tris(ethenyl)-octadecylsilane |
InChI |
InChI=1S/C24H46Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4/h6-8H,2-5,9-24H2,1H3 |
InChI-Schlüssel |
BUVYWSUVJRJZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](C=C)(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
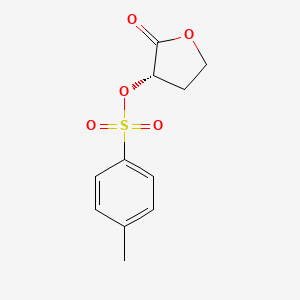
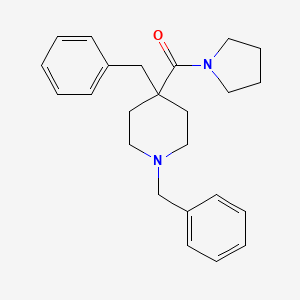
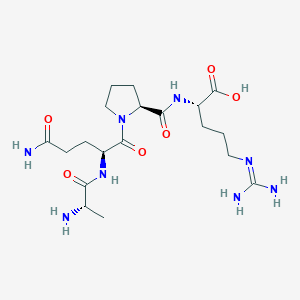
![(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]](/img/structure/B12579862.png)
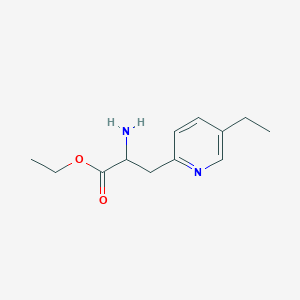
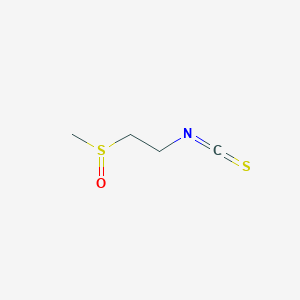
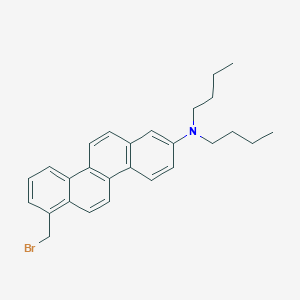
![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
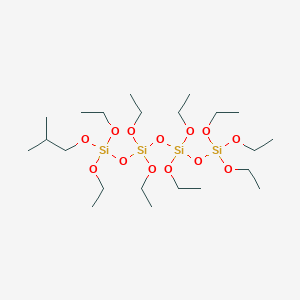
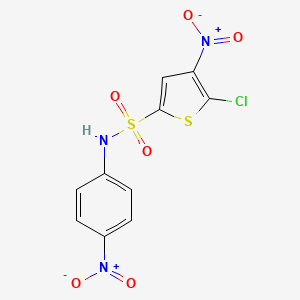
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)
